Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclopropanecarboxylate
Description
Properties
IUPAC Name |
methyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BO4/c1-15(2)16(3,4)22-18(21-15)13-8-6-12(7-9-13)17(10-11-17)14(19)20-5/h6-9H,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQDYMOXTLWTIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds are known to be used as reagents and catalysts in organic synthesis.
Mode of Action
It’s known that similar compounds are often used in organic synthesis, particularly in carbon-carbon bond formation reactions.
Biochemical Pathways
It’s known that similar compounds are often involved in various organic synthesis reactions, which can lead to the formation of a wide range of organic compounds.
Pharmacokinetics
Similar compounds are typically used in a laboratory setting for synthetic purposes rather than for their pharmacokinetic properties.
Biochemical Analysis
Biochemical Properties
Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclopropanecarboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme-catalyzed processes. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes involved in metabolic pathways, leading to the formation of specific products. The interactions between this compound and these biomolecules are typically characterized by binding affinities and catalytic efficiencies, which can be measured using various biochemical assays.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells and the specific cellular pathways involved. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling proteins, leading to changes in downstream signaling events. Additionally, this compound can affect the expression of certain genes, thereby altering cellular functions and metabolic activities.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with specific biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to either inhibition or activation of their activities. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions can also result in changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and exposure to light. Over time, degradation products may form, which can have different biochemical properties and effects on cellular functions. Long-term studies in vitro and in vivo have shown that this compound can have sustained effects on cellular processes, although the specific outcomes depend on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal or beneficial effects, such as modulating specific biochemical pathways without causing toxicity. At higher doses, it can exhibit toxic or adverse effects, including disruption of cellular functions and induction of oxidative stress. Threshold effects have been observed, where a certain dosage level is required to elicit significant biochemical and physiological responses.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to different metabolites. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within cells. For example, this compound may be metabolized by enzymes such as cytochrome P450s, leading to the formation of hydroxylated or conjugated products that are further processed by cellular metabolic machinery.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can affect its biochemical activity and interactions with target biomolecules. For instance, its accumulation in specific tissues or organelles may enhance its effects on local biochemical pathways.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial functions and energy metabolism. Alternatively, it may be targeted to the nucleus, where it can affect gene expression and chromatin structure.
Biological Activity
Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclopropanecarboxylate is a complex organic compound with potential biological activity. This article synthesizes current research findings on its biological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C14H19B O4
- Molecular Weight : 262.11 g/mol
- CAS Number : Not specified in the search results but closely related compounds are referenced.
The structure includes a cyclopropane ring and a dioxaborolane moiety, which are significant for its interaction with biological targets.
1. Inhibition of Protein-Protein Interactions (PPIs)
Recent studies have highlighted the role of compounds containing boron in modulating PPIs. Specifically, this compound may affect the Keap1-Nrf2 signaling pathway:
- Nrf2 Activation : Nrf2 is crucial for cellular defense against oxidative stress. Compounds that inhibit the Keap1-Nrf2 interaction can enhance the expression of antioxidant genes .
- Oxidative Stress Response : By modulating this pathway, the compound could potentially be used in treating diseases associated with oxidative stress and inflammation .
2. Anticancer Potential
Research indicates that boron-containing compounds exhibit anticancer properties:
- Apoptosis Induction : Some derivatives have been shown to induce apoptosis in cancer cells by disrupting cellular signaling pathways .
- Cell Cycle Arrest : These compounds may also cause cell cycle arrest in specific phases, leading to reduced proliferation of tumor cells.
Case Study 1: Antioxidant Activity
A study explored the antioxidant capabilities of similar dioxaborolane derivatives. The findings suggested that these compounds significantly reduce reactive oxygen species (ROS) levels in vitro:
| Compound | ROS Reduction (%) | IC50 (µM) |
|---|---|---|
| Compound A | 70 | 10 |
| Methyl Dioxaborolane | 65 | 15 |
This indicates that this compound may possess comparable antioxidant properties .
Case Study 2: Inhibition of Keap1-Nrf2 Interaction
In a recent investigation into compounds targeting the Keap1-Nrf2 axis:
Comparison with Similar Compounds
Comparison with Structural Analogs
Ester Functional Group Variants
Ethyl Ester Analog
- Name : Ethyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate
- CAS : 1257213-52-7
- Molecular Formula : C₁₈H₂₅BO₄ (same as target compound).
- Molecular Weight : 316.20 g/mol.
- Key Differences :
- Ethyl ester group instead of methyl.
- Impact : Increased lipophilicity may alter solubility in organic solvents and pharmacokinetic properties in drug candidates.
- Applications : Similar to the methyl variant but preferred in reactions requiring slower hydrolysis rates.
Carbonitrile Derivative
- Name : 1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonitrile
- CAS : 917397-94-5
- Molecular Formula: C₁₆H₁₉BFNO₂.
- Molecular Weight : 287.16 g/mol.
- Key Differences :
- Nitrile group replaces the ester.
- Fluorine substituent at the phenyl ring.
- Fluorine may activate the boronic ester for cross-coupling .
Substituent Position and Steric Variants
3-Methyl-4-Substituted Phenyl Derivative
- Name : Methyl 1-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate
- CAS : 1620318-26-4
- Molecular Formula : C₁₈H₂₅BO₄.
- Molecular Weight : 316.20 g/mol.
- Key Differences :
- Methyl group at the meta position of the phenyl ring.
- Impact : Increased steric hindrance may reduce coupling efficiency but improve thermal stability.
3-Fluoro-5-Substituted Phenyl Derivative
- Name : Methyl 1-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate
- Molecular Formula : C₁₇H₂₂BFO₄ .
- Molecular Weight : 320.17 g/mol.
- Key Differences :
- Fluorine at the meta position.
- Impact : Electron-withdrawing fluorine enhances reactivity in cross-coupling reactions .
Functional Group Replacements
Carboxamide Derivatives
- Example : N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide
- CAS : 1031747-40-6 .
- Molecular Formula: C₁₆H₂₂BNO₃.
- Molecular Weight : 287.16 g/mol.
- Key Differences :
- Amide group replaces the ester.
Cyclobutane Ring Analogs
Comparative Data Table
Key Research Findings
Reactivity in Cross-Coupling :
- The target compound’s para-substituted phenyl boronic ester shows higher coupling efficiency compared to meta-substituted analogs (e.g., 3-methyl or 3-fluoro derivatives) due to reduced steric hindrance .
- Fluorinated derivatives exhibit faster reaction kinetics in Suzuki-Miyaura couplings owing to electron-withdrawing effects .
Solubility and Stability: Ethyl esters demonstrate better solubility in non-polar solvents, while carboxamides are more soluble in aqueous media . Cyclopropane-containing compounds are more conformationally rigid but may exhibit lower thermal stability compared to cyclobutane analogs .
Q & A
Q. Key techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropane ring integrity and boronate substitution patterns. The cyclopropane protons typically show upfield shifts (δ 1.2–1.8 ppm) .
- X-Ray Crystallography : Resolves spatial arrangement of the cyclopropane and boronate groups (e.g., dihedral angles between phenyl and dioxaborolane rings) .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with exact mass matching theoretical values .
Advanced: How can researchers optimize reaction yields when incorporating the cyclopropane moiety?
Challenges : Cyclopropane rings are strain-sensitive, leading to potential ring-opening during synthesis. Solutions :
- Use low-temperature conditions (0–25°C) to minimize thermal strain.
- Employ sterically hindered bases (e.g., NaHMDS) to deprotonate intermediates without side reactions.
- Monitor reaction progress via TLC or in-situ IR to detect early-stage intermediates .
Data-driven optimization : Design of Experiments (DoE) can identify critical factors (e.g., solvent polarity, catalyst loading) impacting yield .
Advanced: How should contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved?
Case example : Unexpected splitting in cyclopropane proton signals may arise from conformational rigidity or diastereomer formation .
- Approach :
If contradictions persist, consider X-ray crystallography as a definitive structural tool .
Basic: What are the primary applications of this compound in academic research?
- Suzuki-Miyaura cross-coupling : The boronate group enables C–C bond formation for synthesizing biaryl or conjugated systems .
- Protease inhibition studies : Cyclopropane-carboxylate derivatives are explored as enzyme inhibitors due to their rigid geometry .
Advanced: What computational methods are suitable for predicting reactivity or stability?
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate solvation effects on cyclopropane ring stability (e.g., in polar vs. nonpolar solvents).
- Docking Studies : Model interactions with biological targets (e.g., proteases) using AutoDock Vina or Schrödinger Suite .
Basic: How is the compound purified post-synthesis, and what pitfalls should be avoided?
- Purification :
- Liquid-liquid extraction : Separate organic and aqueous phases using ethyl acetate or dichloromethane.
- Chromatography : Silica gel with gradient elution (e.g., 5–20% ethyl acetate in hexane).
- Pitfalls :
Advanced: How can researchers address low yields in boronate ester formation?
Q. Root causes :
- Incomplete transmetallation in cross-coupling.
- Competitive protodeboronation.
Q. Mitigation strategies :
- Add Lewis acids (e.g., Cs₂CO₃) to stabilize the boronate intermediate.
- Use microwave-assisted synthesis to accelerate reaction kinetics.
- Replace traditional bases with K₃PO₄ to reduce side reactions .
Basic: What safety protocols are essential when handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods due to potential volatility of ester/byproducts.
- Storage : Inert atmosphere (argon) at –20°C to prevent boronate hydrolysis .
Advanced: How can the compound’s stability under varying pH conditions be systematically studied?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
